

chemical properties and molecular structure of orotic acid

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An In-depth Technical Guide to the Chemical Properties and Molecular Structure of **Orotic Acid**

Authored by: Gemini, Senior Application Scientist Foreword

Orotic acid, historically known as vitamin B13, is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides.^{[1][2][3]} While not a true vitamin, as it is synthesized endogenously, its role in nucleic acid metabolism and its clinical relevance in metabolic disorders underscore its significance. This guide provides a comprehensive exploration of the chemical and structural facets of **orotic acid**, offering researchers, scientists, and drug development professionals a detailed reference for understanding and utilizing this multifaceted molecule. We will delve into its fundamental physicochemical properties, dissect its intricate molecular architecture, and outline its synthesis and key reactions, grounding our discussion in established experimental evidence and methodologies.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of **orotic acid** begins with its fundamental chemical identity and physical characteristics, which dictate its behavior in biological and experimental systems.

Nomenclature and Chemical Identifiers

- IUPAC Name: 2,4-Dioxo-1H-pyrimidine-6-carboxylic acid[1]
- Common Synonyms: 6-Carboxyuracil, Uracil-6-carboxylic acid, Vitamin B13[4][5][6][7]
- CAS Number: 65-86-1[1][4][5]

Molecular Formula and Weight

- Chemical Formula: C₅H₄N₂O₄[1][4][6]
- Molecular Weight: 156.10 g/mol [4][6]

Physicochemical Data Summary

The physicochemical properties of **orotic acid** are crucial for designing experimental protocols, including dissolution studies, formulation development, and analytical method development. These key parameters are summarized in the table below.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[4][6]
Melting Point	345-346 °C (with decomposition)	[6][8]
pKa Values	pKa ₁ = 2.07–2.83; pKa ₂ = 9.45	[4][9]
Water Solubility	Poorly soluble (~1.82 g/L at 25°C)	[8][10]
LogP (o/w)	-0.83	[4][8]

The two pKa values correspond to the carboxylic acid group (pKa₁) and one of the N-H protons on the pyrimidine ring (pKa₂).[4][9] This dual acidic nature means **orotic acid** will exist in various ionized forms depending on the pH of the environment, a critical consideration for its biological transport and reactivity.[9]

Molecular Structure and Conformation

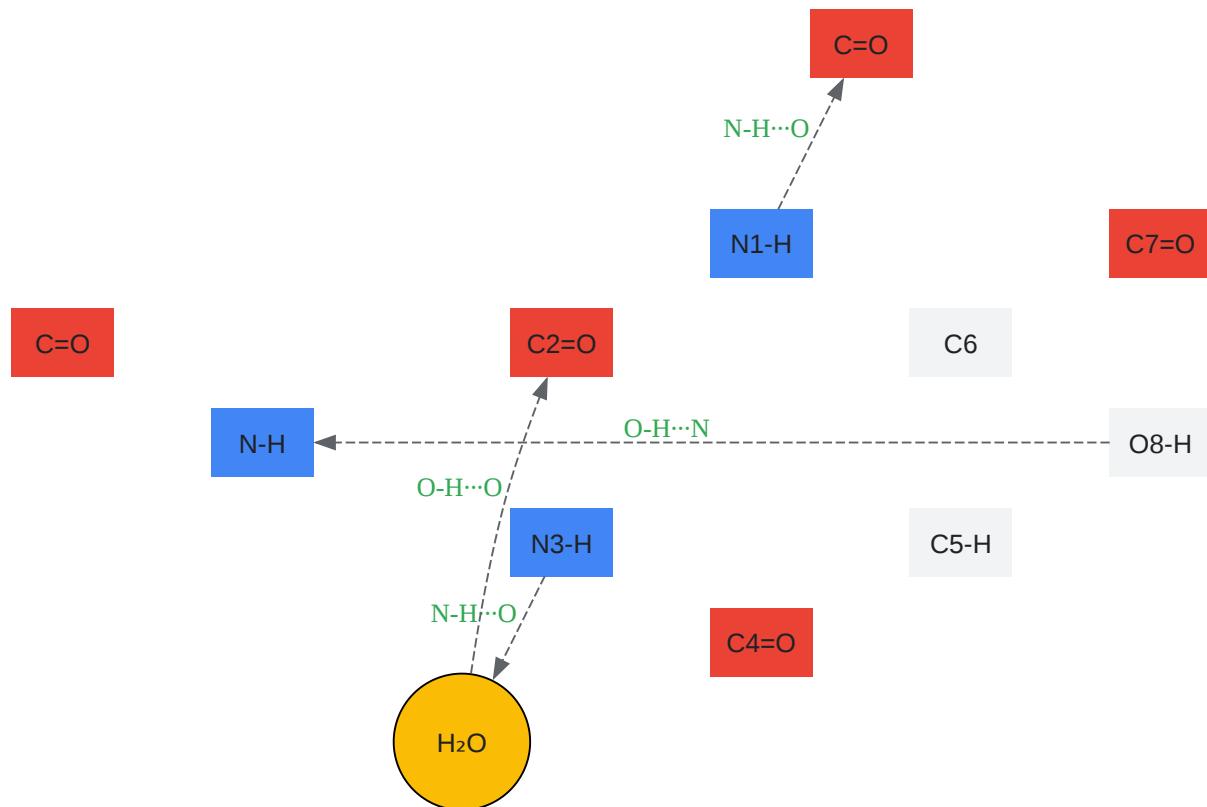
The biological function of **orotic acid** is intrinsically linked to its three-dimensional structure, functional group arrangement, and non-covalent interactions.

Core Molecular Framework

Orotic acid is a heterocyclic compound featuring a pyrimidinedione ring, which is a uracil moiety substituted with a carboxyl group at the C6 position.[4][11] The molecule is planar, a feature that facilitates stacking interactions within its crystal lattice and potentially with biological macromolecules.

Crystal Structure and Hydrogen Bonding

X-ray diffraction studies have revealed that **orotic acid** commonly crystallizes as a monohydrate ($C_5H_4N_2O_4 \cdot H_2O$).[12][13] The crystals are triclinic, belonging to the P-1 space group.[12] The crystal structure is stabilized by an extensive network of hydrogen bonds. The **orotic acid** molecules form layers, with N-H \cdots O hydrogen bonds creating zigzag chains.[12] These chains are then linked by water molecules through O-H \cdots O hydrogen bonds, forming sheets.[12] This intricate hydrogen-bonding network is fundamental to the stability and low aqueous solubility of the crystalline solid.

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Caption: Intermolecular hydrogen bonding in **orotic acid** monohydrate.

Synthesis and Biosynthesis

Orotic acid can be prepared through chemical synthesis or is produced naturally via the *de novo* pyrimidine biosynthesis pathway.

Chemical Synthesis Overview

One common laboratory synthesis involves the condensation of urea with an ester of oxalacetic acid.^[14] Another reported method involves the reaction of maleyl urea with bromine, where the

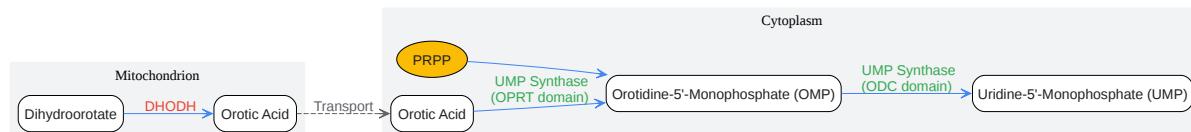
bromine is generated *in situ* from sodium bromide and hydrogen peroxide.[15] These methods provide routes for producing **orotic acid** and its derivatives for research and pharmaceutical applications.

De Novo Pyrimidine Biosynthesis

In biological systems, **orotic acid** is a key intermediate in the synthesis of pyrimidines.[1][3][16] The pathway is a critical anabolic process for producing the building blocks of DNA and RNA.

- Formation: Dihydroorotate is oxidized to **orotic acid** by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][17]
- Conversion to OMP: **Orotic acid** then reacts with phosphoribosyl pyrophosphate (PRPP), catalyzed by the cytoplasmic enzyme orotate phosphoribosyltransferase (OPRT), to form orotidine-5'-monophosphate (OMP).[1][3]
- Formation of UMP: OMP is subsequently decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the foundational pyrimidine nucleotide.[3]

The enzymes OPRT and OMP decarboxylase are domains of a single multifunctional protein called UMP synthase.[2]



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Caption: Biosynthesis of UMP from Dihydroorotate via **Orotic Acid**.

Chemical Reactivity and Biological Significance

Acidity and Metal Chelation

As a Brønsted acid, **orotic acid** readily donates protons from its carboxylic acid group and, at higher pH, from a ring nitrogen.^[1] This allows it to form salts, known as orotates, with various bases.^[10] Its conjugate base, the orotate anion, is an effective chelating agent for metal ions.^[1] This property is utilized in dietary supplements, where minerals are complexed with orotate to potentially enhance their bioavailability, with lithium orotate being a well-known example.^[1]

Clinical Relevance: Orotic Aciduria

Deficiencies in the UMP synthase enzyme lead to a rare metabolic disorder known as hereditary **orotic aciduria**.^[18] This condition prevents the conversion of **orotic acid** into UMP, causing a buildup of **orotic acid** in the body, which is then excreted in large amounts in the urine. The accumulation can lead to the formation of **orotic acid** crystals in the urine (crystalluria) and is associated with megaloblastic anemia and developmental delays. Elevated urinary **orotic acid** can also be a secondary symptom of other metabolic issues, such as urea cycle disorders, where excess carbamoyl phosphate is shunted into the pyrimidine synthesis pathway.^[16]

Experimental Methodologies

Protocol: Crystallization of Orotic Acid Monohydrate for X-ray Diffraction

This protocol describes a standard method for obtaining single crystals of **orotic acid** monohydrate suitable for structural analysis. The principle relies on slow solvent evaporation to allow for the ordered growth of a crystal lattice.

Methodology:

- Dissolution: Dissolve **orotic acid** (e.g., 0.1 mmol) in a minimal amount of hot deionized water (e.g., 9-10 mL) in a clean glass vial. Heating is necessary to overcome its low solubility at room temperature.
- Reflux: Heat the solution under reflux for approximately 1-2 hours to ensure complete dissolution and to obtain a homogenous solution.^[13]

- Cooling: Remove the heat source and allow the solution to cool slowly to ambient temperature. Rapid cooling should be avoided as it promotes precipitation of polycrystalline powder rather than the growth of large single crystals.
- Slow Evaporation: Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent over several days.
- Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using forceps. Gently wash the crystals with a small amount of cold water or ethanol to remove any surface impurities and then allow them to air dry.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of **orotic acid** in biological matrices like urine or plasma.[\[2\]](#)

Methodology:

- Sample Preparation:
 - Centrifuge biological samples (e.g., urine) to pellet any particulate matter.
 - Perform a protein precipitation step for plasma or serum samples by adding a solvent like acetonitrile or perchloric acid, followed by centrifugation.
 - Dilute the supernatant with the mobile phase to bring the **orotic acid** concentration within the calibration range.
 - Filter the final sample through a 0.22 μ m syringe filter before injection.
- Chromatographic Conditions (Illustrative Example):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to ~3-4) and an organic modifier like methanol or acetonitrile.

- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV detection at approximately 280-285 nm, which corresponds to an absorbance maximum for **orotic acid**.[\[14\]](#)
- Quantification: Create a calibration curve using certified standards of **orotic acid** of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

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